molecular formula C18H15BrN2OS B2949434 4-[(4-Bromophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine CAS No. 339279-08-2

4-[(4-Bromophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine

Cat. No.: B2949434
CAS No.: 339279-08-2
M. Wt: 387.3
InChI Key: ZDVQZJOKZWATLC-UHFFFAOYSA-N
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Description

4-[(4-Bromophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine is a pyrimidine derivative featuring a bromophenyl sulfanyl group at position 4, a methoxymethyl substituent at position 6, and a phenyl group at position 2. This compound is of interest in medicinal chemistry for its structural versatility, which allows for modulation of electronic and steric properties for targeted applications .

Properties

IUPAC Name

4-(4-bromophenyl)sulfanyl-6-(methoxymethyl)-2-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2OS/c1-22-12-15-11-17(23-16-9-7-14(19)8-10-16)21-18(20-15)13-5-3-2-4-6-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVQZJOKZWATLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC(=N1)C2=CC=CC=C2)SC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-[(4-Bromophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine (CAS: 213764-19-3) is a pyrimidine derivative that has gained attention for its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This compound's unique structure, featuring a bromophenyl sulfanyl group and a methoxymethyl substituent, suggests diverse mechanisms of action.

Chemical Structure

The molecular formula of this compound is C18H15BrN2OSC_{18}H_{15}BrN_2OS. Its structure can be represented as follows:

Structure C18H15BrN2OS\text{Structure }\text{C}_{18}\text{H}_{15}\text{BrN}_2\text{OS}

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects against different biological targets.

1. Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. The presence of the sulfanyl group is often associated with enhanced interaction with bacterial membranes, leading to increased permeability and subsequent cell death.

Table 1: Antibacterial Activity Comparison

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Similar Pyrimidine DerivativeS. aureus16 µg/mL

2. Anti-inflammatory Properties

The compound's anti-inflammatory potential has been evaluated through various assays. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, potentially through modulation of the NF-kB pathway.

Case Study:
A study demonstrated that treatment with this compound resulted in a significant reduction in TNF-alpha levels in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

3. Anticancer Activity

Preliminary investigations into the anticancer effects of this compound have shown promise. In vitro assays using cancer cell lines indicated that it can induce apoptosis and inhibit cell proliferation.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Apoptosis induction
MCF-7 (Breast)12Cell cycle arrest

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in inflammation and cancer progression.

Enzyme Inhibition

Inhibition studies reveal that this compound may act as a competitive inhibitor for certain kinases involved in cell signaling pathways related to cancer development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Pyrimidine derivatives with halogenated aryl groups and polar substituents exhibit distinct electronic and steric profiles. Below is a comparative analysis:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
4-[(4-Bromophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine Pyrimidine 4-BrPh-S, 6-(CH2OCH3), 2-Ph ~447.3 (estimated) Balanced lipophilicity, enhanced solubility via methoxymethyl, potential halogen bonding
4-(4-Bromophenyl)-6-(2-chloroquinolin-3-yl)pyrimidin-2-amine (Compound 4) Pyrimidine 4-BrPh, 6-Cl-quinoline, 2-NH2 ~460.3 Bulky quinoline group increases steric hindrance; amine enhances hydrogen bonding
N-(5-(4-Bromophenyl)-3-(methoxymethyl)-1H-pyrazol-4-yl)acetamide Pyrazole 4-BrPh, 3-(CH2OCH3), 4-NHAc ~349.2 Pyrazole core with acetamide group; moderate antimicrobial activity
4-(Biphenyl-4-yl)-6-(4-bromophenyl)-2-phenylpyrimidine Pyrimidine 4-Biphenyl, 6-BrPh, 2-Ph 463.37 Increased aromaticity and molecular weight; higher lipophilicity
2-(4-Bromophenyl)-4-chloro-5-fluoro-6-methylpyrimidine Pyrimidine 2-BrPh, 4-Cl, 5-F, 6-CH3 301.54 Multi-halogenated; electron-withdrawing effects dominate reactivity

Key Observations :

  • Halogen vs.
  • Methoxymethyl vs. Quinoline: The methoxymethyl group in the target compound improves solubility compared to the bulky 2-chloroquinoline in Compound 4 .
Antioxidant Activity
  • The target compound’s bromophenyl and methoxymethyl groups may synergize to enhance radical scavenging. Similar compounds, such as 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, demonstrated 79.05% DPPH inhibition, comparable to ascorbic acid (82.71%) . Structural analogs with methoxymethyl groups could achieve similar efficacy due to improved electron donation .
Antimicrobial Activity
  • Pyrazole derivatives with methoxymethyl and bromophenyl groups (e.g., N-(5-(4-bromophenyl)-3-(methoxymethyl)-1H-pyrazol-4-yl)acetamide) showed moderate antimicrobial activity, suggesting that the target compound’s pyrimidine core may offer enhanced stability and target specificity .

Crystallographic and Structural Insights

  • Conformational Flexibility: In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (), the methoxyphenyl group induces dihedral angles of ~86.1°, affecting molecular packing. The target compound’s methoxymethyl group likely reduces steric strain compared to bulkier substituents .
  • Hydrogen Bonding : Unlike polymorphic pyrimidines with strong N–H⋯N interactions (), the sulfanyl group in the target compound may engage in weaker C–H⋯S interactions, influencing crystal lattice stability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[(4-Bromophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Start with nucleophilic aromatic substitution (SNAr) between 4-bromothiophenol and a pre-functionalized pyrimidine core (e.g., 6-(methoxymethyl)-2-phenylpyrimidin-4-ol). Monitor reaction progress via TLC or HPLC, adjusting solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to enhance yield. Catalytic bases like K2_2CO3_3 or Cs2_2CO3_3 may improve sulfur nucleophilicity. Post-reaction, purify via column chromatography using gradient elution (hexane:ethyl acetate) to isolate the product .

Q. How can researchers characterize the structural and electronic properties of this compound to confirm its identity and purity?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR to verify substitution patterns (e.g., sulfanyl group at C4, methoxymethyl at C6). High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography (if crystals are obtainable) provides definitive proof of the 3D structure, including dihedral angles between the pyrimidine core and aryl groups, which influence electronic delocalization . FT-IR can validate functional groups like C-Br (~600 cm1^{-1}) and C-S (~700 cm1^{-1}) .

Q. What safety protocols are critical when handling sulfur-containing pyrimidine derivatives like this compound?

  • Methodological Answer : Use fume hoods to avoid inhalation of volatile byproducts (e.g., H2_2S). Wear nitrile gloves and PPE due to potential skin sensitization from aryl bromides. Store waste in sealed containers labeled for halogenated organics, and dispose via certified hazardous waste services. Monitor air quality for sulfides using gas detectors .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of the sulfanyl group in cross-coupling reactions or biological interactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron density at the sulfur atom, predicting sites for oxidation (e.g., sulfoxide formation) or nucleophilic attack. Use software like Gaussian or ORCA to simulate transition states for Suzuki-Miyaura coupling at the bromophenyl group. Compare HOMO-LUMO gaps with experimental UV-Vis data to validate computational models .

Q. What strategies resolve contradictions in biological activity data for pyrimidine derivatives across different assay systems?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For instance, if a compound shows antifungal activity in agar diffusion but not in broth microdilution, test solubility in aqueous vs. lipid media. Use molecular docking to assess target binding affinity against crystallographic protein structures (e.g., CYP51 for antifungal activity) .

Q. How do steric and electronic effects of the methoxymethyl group influence the compound’s pharmacokinetic properties?

  • Methodological Answer : Conduct logP experiments (shake-flask method) to measure hydrophobicity, comparing analogs with/without the methoxymethyl group. Use Caco-2 cell monolayers to assess intestinal permeability. The methoxymethyl group may enhance metabolic stability by shielding the pyrimidine ring from cytochrome P450 oxidation, as seen in similar trifluoromethyl-substituted pyrimidines .

Q. What advanced techniques identify degradation products under accelerated stability testing (e.g., heat, light, humidity)?

  • Methodological Answer : Employ LC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in water/acetonitrile) to detect hydrolytic cleavage of the sulfanyl group or methoxymethyl oxidation. For photodegradation, use a xenon lamp (ICH Q1B guidelines) and track radical intermediates via electron paramagnetic resonance (EPR) spectroscopy .

Methodological Notes for Experimental Design

  • Controlled Variables : When testing catalytic systems for synthesis, fix temperature, solvent, and stoichiometry while varying catalysts (e.g., Pd(OAc)2_2 vs. NiCl2_2) to isolate their effects .
  • Data Triangulation : Combine crystallographic data (bond lengths/angles) with spectroscopic results to build a robust structural profile .
  • Statistical Validation : Use ANOVA for biological assays to distinguish signal-to-noise ratios in dose-response curves .

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